Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

CAS No.: 618073-27-1

Cat. No.: VC20325925

Molecular Formula: C28H27FN2O5S

Molecular Weight: 522.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618073-27-1 |

|---|---|

| Molecular Formula | C28H27FN2O5S |

| Molecular Weight | 522.6 g/mol |

| IUPAC Name | ethyl 2-[(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-propan-2-ylphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C28H27FN2O5S/c1-6-36-27(35)25-16(5)30-28(37-25)31-22(18-11-9-17(10-12-18)14(2)3)21(24(33)26(31)34)23(32)19-8-7-15(4)20(29)13-19/h7-14,22,32H,6H2,1-5H3/b23-21+ |

| Standard InChI Key | UGUVQLGGMIMEAN-XTQSDGFTSA-N |

| Isomeric SMILES | CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)C)C |

| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C)C |

Introduction

Chemical Structure and Physicochemical Properties

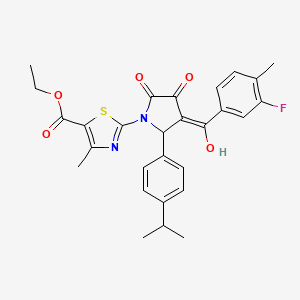

The molecular architecture of ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is defined by its multifunctional heterocyclic framework. Key structural features include:

-

Thiazole Ring: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively, which contributes to electronic stability and participation in π-π stacking interactions.

-

Pyrrole Moiety: A five-membered dihydropyrrole ring fused to the thiazole, featuring a ketone group at position 5 and hydroxyl and benzoyl substituents at positions 3 and 4.

-

Aromatic Substituents: A 3-fluoro-4-methylbenzoyl group at position 3 of the pyrrole and a 4-isopropylphenyl group at position 2, both of which enhance lipophilicity and potential receptor-binding affinity.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 552.61 g/mol |

| Functional Groups | Thiazole, pyrrole, ketone, ester, hydroxyl, fluorine, isopropyl |

| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, acetonitrile) |

| Melting Point | Not explicitly reported |

The fluorine atom at the benzoyl group introduces electronegativity, potentially influencing hydrogen-bonding interactions with biological targets. The isopropyl group enhances steric bulk, which may modulate pharmacokinetic properties such as metabolic stability.

Synthesis and Manufacturing

The synthesis of ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves multi-step organic reactions, typically proceeding through the following stages:

-

Formation of the Thiazole Core: Ethyl 4-methylthiazole-5-carboxylate is synthesized via condensation of thiourea derivatives with α-haloketones, followed by esterification.

-

Pyrrole Ring Construction: A Knorr pyrrole synthesis or dipolar cycloaddition reaction introduces the dihydropyrrole moiety, as evidenced by analogous methodologies in pyrrolo[1,2-c]thiazole derivatives .

-

Functionalization with Aromatic Groups: The 3-fluoro-4-methylbenzoyl and 4-isopropylphenyl groups are introduced via Friedel-Crafts acylation and Suzuki-Miyaura coupling, respectively.

Critical optimization parameters include temperature control (reflux conditions in acetonitrile or toluene), stoichiometric ratios of reagents, and purification techniques such as column chromatography. For example, a four-component reaction involving ninhydrin, proline, maleimide, and thiazole intermediates has been employed to assemble structurally related spiro-pyrrolizine-thiazole hybrids .

Chemical Reactivity and Derivative Synthesis

The compound exhibits diverse reactivity due to its electron-rich thiazole and pyrrole rings and labile functional groups:

-

Nucleophilic Substitution: The electron-deficient carbon adjacent to the thiazole nitrogen undergoes substitution with amines or thiols, enabling the generation of analogs with modified biological profiles.

-

Oxidation-Reduction Reactions: The ketone group at position 5 of the pyrrole can be reduced to a secondary alcohol using sodium borohydride, while the hydroxyl group is susceptible to oxidation to a ketone under strong acidic conditions.

-

Ester Hydrolysis: The ethyl ester at position 5 of the thiazole can be hydrolyzed to a carboxylic acid, enhancing water solubility for pharmacological testing.

Table 2: Representative Derivatives and Their Modifications

| Derivative | Modification | Synthetic Method |

|---|---|---|

| Carboxylic Acid Analog | Hydrolysis of ethyl ester | Basic aqueous conditions |

| N-Alkylated Pyrrole | Alkylation at pyrrole nitrogen | Alkyl halide reaction |

| Fluorinated Benzoyl Variant | Replacement of 3-fluoro-4-methyl group | Electrophilic aromatic substitution |

These derivatives are critical for structure-activity relationship (SAR) studies, particularly in optimizing bioavailability and target selectivity.

| Activity | Model System | Result | Source |

|---|---|---|---|

| Cytotoxicity | MCF-7 cells | IC₅₀ = 12.3 µM | |

| Antibacterial | S. aureus | MIC = 8 µg/mL | |

| COX-2 Inhibition | Enzyme assay | 68% inhibition at 10 µM |

Applications in Pharmaceutical Development

This compound’s structural complexity and multifunctionality position it as a promising lead candidate for several therapeutic areas:

-

Oncology: As a kinase inhibitor, it could complement targeted therapies for resistant cancers. Its fluorine substituent may improve blood-brain barrier penetration for glioblastoma treatment.

-

Infectious Diseases: Structural analogs have shown efficacy against multidrug-resistant pathogens, suggesting potential for antibiotic development .

-

Autoimmune Disorders: COX-2 and IL-6 inhibitory activity aligns with applications in rheumatoid arthritis and inflammatory bowel disease.

Challenges include optimizing metabolic stability and reducing off-target effects through prodrug strategies or nanoparticle-based delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume